2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide

Lipophilicity Physicochemical Property Comparison Drug Design

This benzamide features the -SCF2H group (πR=0.68), providing a balanced lipophilicity increment (ΔXLogP +1.19) over the des‑fluoroalkyl parent (XLogP 3.11) without the excessive logP of -SCF3 (πR=1.44). It combines weak H‑bond donor capacity (TPSA 82.6 Ų) with a thiophene π‑stacking surface, designed for peripheral targets and reduced CNS penetration. Critical for SAR-driven lead optimization where precise logP control and bidentate binding potential are essential.

Molecular Formula C14H13F2NOS2
Molecular Weight 313.38
CAS No. 1797295-59-0
Cat. No. B2460441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide
CAS1797295-59-0
Molecular FormulaC14H13F2NOS2
Molecular Weight313.38
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCC2=CSC=C2)SC(F)F
InChIInChI=1S/C14H13F2NOS2/c15-14(16)20-12-4-2-1-3-11(12)13(18)17-7-5-10-6-8-19-9-10/h1-4,6,8-9,14H,5,7H2,(H,17,18)
InChIKeyKGWNJRWZTCEJAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((Difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide (CAS 1797295-59-0): Procurement-Relevant Identity and Class Baseline


2-((Difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide is a synthetic benzamide derivative characterized by a difluoromethylthio (-SCF2H) substituent at the ortho position and an N-(2-(thiophen-3-yl)ethyl) side chain. Its molecular formula is C14H13F2NOS2, with a molecular weight of 313.4 g/mol and a computed XLogP3 of 4.3 [1]. The compound belongs to a class of fluorinated thioether benzamides under investigation for their modulated lipophilicity, hydrogen-bonding capacity, and potential histone deacetylase (HDAC) inhibitory activity . Unlike the parent des-fluoroalkylthio analog N-(2-(thiophen-3-yl)ethyl)benzamide (CAS 160445-19-2), which has an XLogP of 3.11 [2], the -SCF2H group imparts distinct physicochemical properties that directly influence procurement decisions for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why Unmodified or Alternative Fluoroalkylthio Analogs Cannot Substitute 2-((Difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide


The difluoromethylthio (-SCF2H) group is not merely a lipophilic appendage; it functions as a weak hydrogen-bond donor (pKa ≈ 14–15) that can engage in specific polar interactions with protein environments, while its modest Hansch lipophilicity parameter (πR = 0.68) allows fine-tuning of logP without the excessive lipophilicity burden of the trifluoromethylthio (-SCF3, πR = 1.44) analog [1]. Replacing -SCF2H with -H (as in the des-fluoroalkylthio parent) eliminates both the lipophilicity gain and the hydrogen-bonding capability, while replacing it with -SCF3 drastically increases lipophilicity, potentially compromising aqueous solubility and promoting off-target binding [1]. Similarly, omitting the thiophen-3-yl ethyl side chain (as in 2-(difluoromethylthio)benzamide, CAS 261944-07-4) removes the heteroaromatic π-stacking surface, which may be critical for target engagement in HDAC or TRPA1 contexts . These divergent physicochemical profiles mean that substitution with a generic benzamide or a different fluoroalkylthio congener will alter SAR trends, metabolic stability, and selectivity—making direct replacement unscientific.

Quantitative Differentiation Evidence for 2-((Difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide vs. Closest Analogs


LogP Differentiation: Target Compound vs. Des-Fluoroalkylthio Analog

The target compound exhibits a computed XLogP3 of 4.3 [1], compared to 3.11 for the des-fluoroalkylthio analog N-(2-(thiophen-3-yl)ethyl)benzamide (CAS 160445-19-2) [2]. This represents a ΔXLogP of +1.19, corresponding to an approximately 15.5-fold increase in the octanol-water partition coefficient. The enhanced lipophilicity is attributable to the -SCF2H group, whose Hansch πR of 0.68 [3] is consistent with the observed increment. The quantitative difference is sufficient to alter membrane permeability, oral absorption potential, and off-target binding profiles in cellular assays.

Lipophilicity Physicochemical Property Comparison Drug Design

-SCF2H vs. -SCF3: Balanced Lipophilicity and Hydrogen-Bond Donor Capacity

The -SCF2H substituent offers a Hansch πR of 0.68, which is intermediate between a methyl group (πR = 0.56) and the trifluoromethylthio group (-SCF3, πR = 1.44) [1]. The ΔπR of 0.76 between -SCF2H and -SCF3 translates to an approximately 5.75-fold difference in intrinsic lipophilicity contribution. Moreover, -SCF2H bears an acidic proton (pKa ~14–15) that can act as a hydrogen-bond donor to enzyme active sites, potentially enhancing binding selectivity [1], whereas -SCF3 lacks this capability entirely. In the context of the thiophen-3-yl ethyl benzamide scaffold, replacing -SCF2H with -SCF3 would increase logP by an estimated 0.76 units (assuming additivity) while eliminating a specific polar interaction motif—a dual liability for selectivity-driven lead optimization.

Fluorine Chemistry Bioisostere Comparison Hydrogen Bonding

Topological Polar Surface Area (TPSA) Comparison vs. Des-Thiophene Analog

The target compound has a computed topological polar surface area (TPSA) of 82.6 Ų [1], which is significantly higher than that of the des-thiophene analog 2-(difluoromethylthio)benzamide (CAS 261944-07-4; TPSA ≈ 55.4 Ų, estimated from fragment contributions) [2]. The ~27 Ų increase is attributable to the thiophene sulfur and the additional amide NH contributions. TPSA values below 140 Ų are generally associated with good oral bioavailability, while values above 60–70 Ų begin to limit passive blood-brain barrier penetration. The target compound's TPSA of 82.6 Ų places it in a range favorable for peripheral targets with reduced CNS exposure risk compared to the low-TPSA des-thiophene analog.

Polar Surface Area Drug-Likeness Permeability Prediction

Optimal Deployment Scenarios for 2-((Difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide Based on Quantitative Differentiation Evidence


SAR Exploration Requiring Fine-Tuned Lipophilicity Without Excessive logP Burden

In lead optimization programs where the target product profile demands a logP increase of ~1 unit over the parent benzamide scaffold, but the -SCF3 analog (πR = 1.44) would drive logP too high (>5), the -SCF2H analog (πR = 0.68) offers a quantitatively balanced solution [1]. The measured ΔXLogP of +1.19 relative to the des-fluoroalkylthio analog [2] provides a predictable lipophilicity increment that can be incorporated into multiparameter optimization schemes without exceeding typical drug-likeness thresholds.

Programs Targeting HDAC or TRPA1 Where Both Lipophilic and Polar Interactions Are Desired

The combination of -SCF2H hydrogen-bond donor capacity [1] and thiophene π-stacking surface (TPSA = 82.6 Ų) [3] makes this compound particularly suitable for targets such as HDACs or TRPA1, where the zinc-binding or cysteine-reactive pharmacophore benefits from both lipophilic access and orienting polar contacts. Unlike the -SCF3 analog, which cannot donate a hydrogen bond, this scaffold can potentially engage in bidentate binding interactions.

Peripheral Target Profiling Where CNS Exclusion Is Desired

With a TPSA of 82.6 Ų [3]—above the typical CNS-penetrant threshold of ~60–70 Ų but well below the oral bioavailability ceiling of 140 Ų—this compound is positioned for peripheral target engagement with minimized CNS side-effect risk. This differentiates it from low-TPSA des-thiophene or des-fluoroalkyl analogs that may distribute into the CNS, complicating in vivo efficacy readouts.

Metabolic Stability Screening of -SCF2H vs. -SCF3 Congeners

The electron-withdrawing nature of the -SCF2H group is predicted to enhance metabolic stability relative to unsubstituted benzamides [1]. Comparative in vitro microsomal stability assays between this compound and its -SCF3 or des-SCF2H analogs can provide quantitative intrinsic clearance (CLint) data, enabling data-driven procurement of the optimal fluoroalkylthio substitution pattern for the specific chemotype.

Quote Request

Request a Quote for 2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.